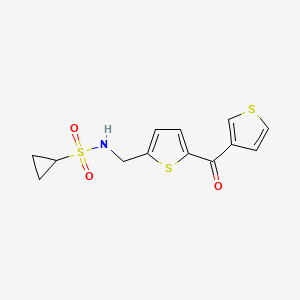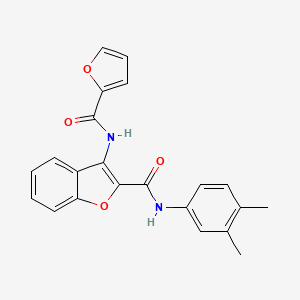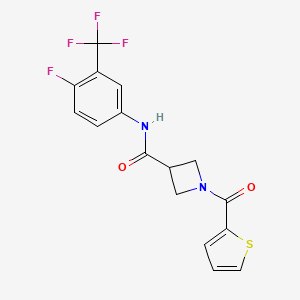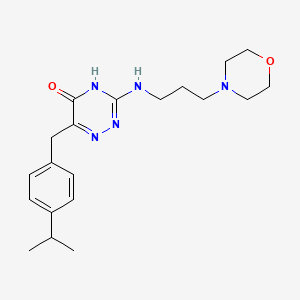![molecular formula C12H8F3N5O3 B2496583 2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one CAS No. 339100-40-2](/img/structure/B2496583.png)
2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of related pyrimidin-4-one derivatives involves complex chemical pathways, including reactions that utilize aza-Wittig reactions, Ullmann reactions, and the Mitsunobu reaction for introducing various substituents to the pyrimidine ring. These methods underscore the versatility and complexity of synthesizing substituted pyrimidin-4-one compounds, which may extend to our target compound by analogy (Liu, He, & Ding, 2007); (Masevičius, Petraitytė, & Tumkevičius, 2012).
Molecular Structure Analysis
The structure of pyrimidin-4-one derivatives reveals significant electronic polarization, as evidenced by bond distances within the molecule. This polarization is crucial for understanding the chemical reactivity and interaction potential of these compounds. The planarity of the pyrimidine rings in these structures plays a vital role in their supramolecular assembly, driven by hydrogen bonding and π-π interactions (Orozco, Insuasty, Low, Cobo, & Glidewell, 2008).
Chemical Reactions and Properties
The reactivity of pyrimidin-4-one derivatives includes aminolysis reactions and the potential for nucleophilic substitutions, indicative of their versatile chemical properties. These reactions are influenced by the electronic structure of the pyrimidine ring and its substituents, demonstrating the compound's ability to participate in various chemical transformations (Novakov et al., 2017).
Physical Properties Analysis
The crystalline structures of these compounds often exhibit polymorphism and solvate formation, directly impacting their physical properties such as solubility, melting point, and stability. The presence of specific functional groups contributes to the formation of diverse crystal packing arrangements, affecting the compound's physical characteristics and its interactions in solid form (Rodríguez et al., 2009).
Chemical Properties Analysis
The chemical properties of pyrimidin-4-one derivatives are profoundly affected by their electronic structure, particularly the polarization induced by substituents. This polarization facilitates various hydrogen bonding patterns, influencing the compound's chemical behavior and reactivity. The ability to form stable hydrogen-bonded networks illustrates the compound's potential as a building block in supramolecular chemistry (Low et al., 2000).
科学的研究の応用
Anti-Anoxic Activity
A study by Kuno, Sakai, Ohkubo, and Takasugi (1993) found that similar pyrimidine derivatives demonstrated anti-anoxic activity. This indicates the potential of such compounds in addressing conditions related to oxygen deprivation in the brain.
Sensor Applications
Research by Gupta, Singhal, and Singh (2016) developed sensors based on pyrimidine derivatives for detecting nickel ions. This suggests that similar compounds could be used in chemical sensing applications.
Structural Chemistry
Rodríguez et al. (2007) investigated the hydrogen-bonded framework of a related pyrimidine compound, highlighting its significance in understanding molecular interactions and design.
Synthesis of Amino Acids
A study by Sugimoto, Shibata, Matsuura, and Nagatsu (1979) synthesized amino acids using pyrimidine derivatives, indicating their use in creating biologically active compounds.
Electrophilic Substitution Reactions
Glidewell, Low, Marchal, and Quesada (2003) studied the electrophilic substitution reactions in pyrimidine derivatives, essential for chemical synthesis and drug development.
Nucleoside Synthesis
Winkley (1970) described the synthesis of pyrimidine nucleosides, which are vital components in biological systems and drug development.
Inhibitors of Enzymes
Research by Gangjee, Qiu, Li, and Kisliuk (2008) on thieno[2,3-d]pyrimidine analogues as inhibitors of thymidylate synthase and dihydrofolate reductase suggests potential therapeutic applications.
Supramolecular Assembly
Yépes, Palma, Marchal, Cobo, and Glidewell (2012) investigated the hydrogen-bonded supramolecular assembly in a nitrosopyrimidine compound, important for understanding molecular structures and interactions.
Antibacterial Activity
Bheemanapalli, Akkinepally, and Pamulaparthy (2008) synthesized pyrimidin-4(3H)-one derivatives and tested their antibacterial activity, indicating potential uses in developing new antibiotics.
Chemical Reactivity Studies
Namazi, Mirzaei, and Azamat (2001) explored the chemical reactivity of biginelli type compounds, including pyrimidine derivatives, crucial for synthetic chemistry.
特性
IUPAC Name |
2-amino-3-[(E)-(2-nitrophenyl)methylideneamino]-6-(trifluoromethyl)pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N5O3/c13-12(14,15)9-5-10(21)19(11(16)18-9)17-6-7-3-1-2-4-8(7)20(22)23/h1-6H,(H2,16,18)/b17-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYJANXVEKNYXAG-UBKPWBPPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NN2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/N2C(=O)C=C(N=C2N)C(F)(F)F)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-[(E)-[(2-nitrophenyl)methylidene]amino]-6-(trifluoromethyl)-3,4-dihydropyrimidin-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

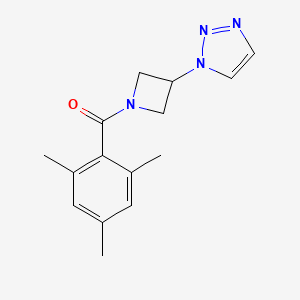

![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2496508.png)
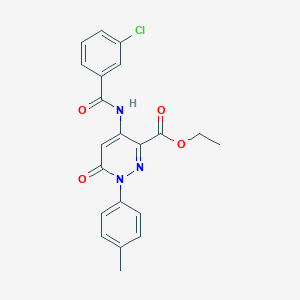
![8-(3,4-dimethylphenyl)-3-heptyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2496511.png)
![Methyl 3-[2-(chloromethyl)-1,3-oxazol-5-yl]propanoate](/img/structure/B2496512.png)
![2-[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-mesitylacetamide](/img/structure/B2496514.png)
